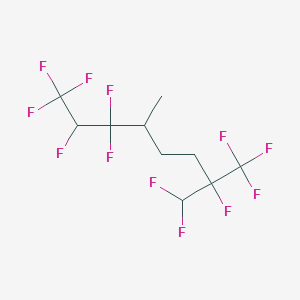
2-(Difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane typically involves the introduction of difluoromethyl groups into the molecule. One common method is the use of difluoromethylation reagents, which can transfer CF2H groups to various substrates. This process can be achieved through electrophilic, nucleophilic, radical, and cross-coupling methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of CF2H groups to the desired substrates. The use of non-ozone depleting difluorocarbene reagents has also been explored to achieve X–H insertion in industrial settings .
化学反应分析
Types of Reactions
2-(Difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include ClCF2H for X–CF2H bond formation and novel difluorocarbene reagents for X–H insertion. Reaction conditions may vary depending on the desired outcome, but they often involve the use of metal-based catalysts and specific temperature and pressure settings .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
科学研究应用
2-(Difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of other fluorinated compounds and as a reagent in various chemical reactions.
Biology: Its unique properties make it useful in biological studies, particularly in the development of bioactive molecules.
Medicine: The compound’s potential as a pharmaceutical intermediate has been explored, particularly in the development of drugs with improved properties.
作用机制
The mechanism of action of 2-(Difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane involves its ability to form hydrogen bonds due to the presence of the CF2H group. This group acts as a hydrogen bond donor, which can interact with various molecular targets and pathways. The compound’s effects are mediated through these interactions, which can influence the stability and reactivity of the molecules it interacts with .
相似化合物的比较
Similar Compounds
Similar compounds include other fluorinated organic molecules such as:
- 1-(Difluoromethyl)-2-nitrobenzene
- Difluoromethylthioethers
- Fluorinated indolizines
Uniqueness
What sets 2-(Difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane apart is its unique combination of multiple fluorine atoms and a difluoromethyl group. This combination imparts distinct physicochemical properties, such as increased stability and the ability to form strong hydrogen bonds, making it valuable in various applications .
属性
CAS 编号 |
57915-74-9 |
|---|---|
分子式 |
C10H10F12 |
分子量 |
358.17 g/mol |
IUPAC 名称 |
2-(difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane |
InChI |
InChI=1S/C10H10F12/c1-4(8(15,16)5(11)9(17,18)19)2-3-7(14,6(12)13)10(20,21)22/h4-6H,2-3H2,1H3 |
InChI 键 |
NLGCSDCZOYXNBL-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC(C(F)F)(C(F)(F)F)F)C(C(C(F)(F)F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


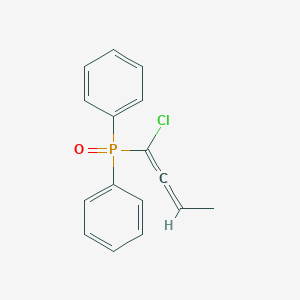
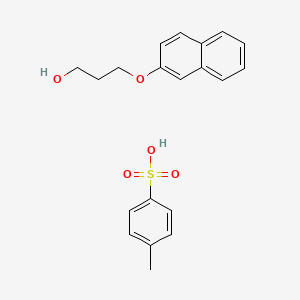

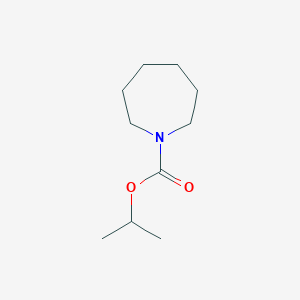

methanone](/img/structure/B14622427.png)
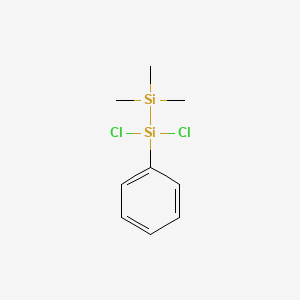
![5-[(4-Methoxyphenyl)methyl]-2-methylpyridine](/img/structure/B14622430.png)
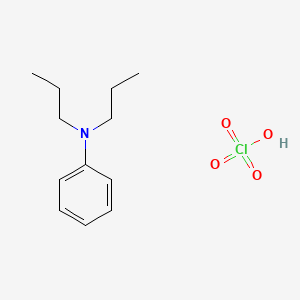
![1-[3-(Trimethylsilyl)propyl]pyrrolidine](/img/structure/B14622435.png)
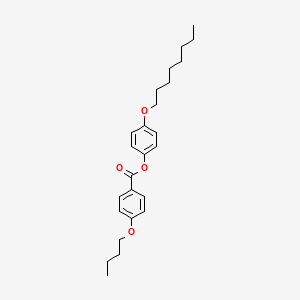

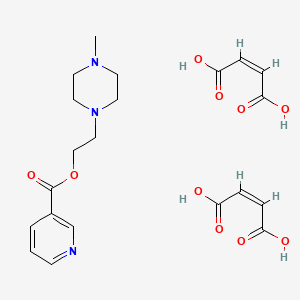
![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-hydroxy-](/img/structure/B14622458.png)
